Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core with an amino group at the 2-position, a methyl group at the 4’-position, and a carboxylate ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino group can be introduced via nitration followed by reduction, while the carboxylate ester group can be introduced through esterification reactions.
Final Assembly: The final compound is obtained by combining the functionalized biphenyl intermediates under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Similar structure but lacks the carboxylate ester group.
4’-Methylbiphenyl: Similar structure but lacks the amino and carboxylate ester groups.
Biphenyl-4-carboxylate: Similar structure but lacks the amino and methyl groups.
Uniqueness
Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylate ester group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-amino-4-(4-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)13-8-7-12(9-14(13)16)15(17)18-2/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUXHKBTALWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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